2,4-dimethyl-1,2-dihydrophthalazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-1,2-dihydrophthalazin-1-one (2,4-DMDHP) is an organic compound that is widely used in the scientific research field due to its unique properties. It is a colorless, crystalline solid with a molecular weight of 128.2 g/mol and a melting point of 140-141°C. 2,4-DMDHP is a derivative of phthalazine, which is a heterocyclic aromatic compound that has been used in various research applications. 2,4-DMDHP has been found to have various biochemical and physiological effects, as well as numerous applications in the laboratory.
Scientific Research Applications
2,4-dimethyl-1,2-dihydrophthalazin-1-one has been used in a variety of scientific research applications, including drug discovery, enzyme inhibition, and protein-protein interactions. It has been found to be a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. This compound has also been used to study protein-protein interactions, as it has been found to bind to and block the activity of several proteins. In addition, this compound has been used in drug discovery research, as it has been found to bind to and inhibit several drug targets.
Mechanism of Action
2,4-dimethyl-1,2-dihydrophthalazin-1-one acts as an inhibitor of several enzymes and proteins by binding to their active sites. Once bound, it prevents them from catalyzing their respective reactions. Additionally, this compound has been found to bind to and block the activity of several drug targets, thereby inhibiting their activity.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Additionally, this compound has been found to bind to and block the activity of several drug targets, thereby inhibiting their activity. Furthermore, this compound has been found to have anti-inflammatory and analgesic effects, as well as anti-cancer and anti-microbial effects.
Advantages and Limitations for Lab Experiments
The use of 2,4-dimethyl-1,2-dihydrophthalazin-1-one in laboratory experiments has several advantages. It is a colorless, crystalline solid with a melting point of 140-141°C, which makes it relatively easy to handle and store. Additionally, this compound has been found to be a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Furthermore, this compound has been found to bind to and block the activity of several drug targets, thereby inhibiting their activity. However, there are also some limitations to the use of this compound in laboratory experiments. For example, it is not very soluble in water, which makes it difficult to use in aqueous solutions. Additionally, it is not very stable in the presence of light or air, which can affect its efficacy in experiments.
Future Directions
There are numerous potential future directions for 2,4-dimethyl-1,2-dihydrophthalazin-1-one research. For example, further research could be done on its mechanism of action, as well as its effects on various enzymes and proteins. Additionally, further research could be done on its anti-inflammatory and analgesic effects, as well as its anti-cancer and anti-microbial effects. Furthermore, further research could be done on its potential applications in drug discovery, as well as its potential uses in laboratory experiments. Finally, further research could be done on its potential uses in the medical field, such as its potential use as an anti-inflammatory or analgesic drug.
Synthesis Methods
2,4-dimethyl-1,2-dihydrophthalazin-1-one can be synthesized by a three-step process. The first step involves the reaction of 1,2-dihydrophthalazine with dimethyl sulfate to produce 1,2-dimethyl-1,2-dihydrophthalazin-1-one. The second step involves the reaction of 1,2-dimethyl-1,2-dihydrophthalazin-1-one with dimethyl sulfate to produce this compound. The final step involves the reaction of this compound with dimethyl sulfate to produce 3,5-dimethyl-1,2-dihydrophthalazin-1-one.
properties
IUPAC Name |
2,4-dimethylphthalazin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-8-5-3-4-6-9(8)10(13)12(2)11-7/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNGVWLRFMUHEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.